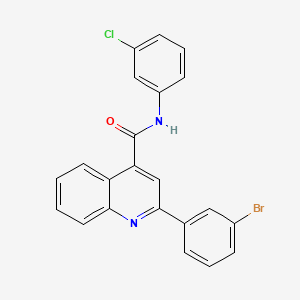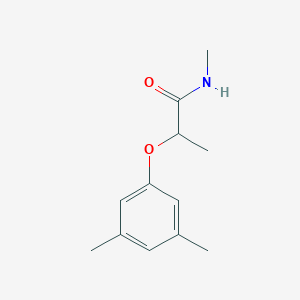![molecular formula C15H10N4S B4688716 2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B4688716.png)
2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Vue d'ensemble
Description
2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, also known as PTQ, is a novel compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. PTQ belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and apoptosis. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases and matrix metalloproteinases, which play a crucial role in cancer progression and inflammation. This compound also activates the antioxidant defense system and reduces the production of reactive oxygen species, which contribute to oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, suppression of inflammation, and neuroprotection. This compound also exhibits antioxidant activity and reduces oxidative stress in various tissues, including the brain and liver. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound has also been shown to exhibit good solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its poor water solubility, which may limit its bioavailability and efficacy in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its clinical application.
Orientations Futures
There are several future directions for the study of 2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, including the investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in animal models of various diseases. This compound can also be modified to improve its potency and selectivity towards specific targets. Furthermore, the combination of this compound with other drugs or therapeutic agents may enhance its therapeutic efficacy and reduce its side effects. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Applications De Recherche Scientifique
2-phenyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-phenyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c20-15-16-12-9-5-4-8-11(12)14-17-13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCXKSKECVRGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 5-propyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4688669.png)

![ethyl 4-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4688681.png)
![4-sec-butyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4688693.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4688701.png)
![N-(4-acetylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4688723.png)
![N-(2-(2-methoxyphenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4688729.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B4688739.png)

![N-(3-{N-[(4-isopropylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4688754.png)
![N-(2,6-diethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4688760.png)